1-ethyl-3-isobutyl-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-5-carboxamide
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Description
“1-ethyl-3-isobutyl-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-5-carboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents . The molecular formula of this compound is C6H6N6O .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various methods. One common method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-triazole derivatives have been found to exhibit promising cytotoxic activity against various human cancer cell lines . They have also been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, the yield of 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione, a similar compound, was found to be 64% with a melting point of 185–188 °C .Safety and Hazards
Properties
IUPAC Name |
2-ethyl-5-(2-methylpropyl)-N-(1,2,4-triazol-4-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c1-4-18-11(6-10(15-18)5-9(2)3)12(19)16-17-7-13-14-8-17/h6-9H,4-5H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOOOJPTMXVVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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